molecular formula C13H10N4O4S B11190770 N-(1,3-benzodioxol-5-yl)[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide

N-(1,3-benzodioxol-5-yl)[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide

Cat. No.: B11190770
M. Wt: 318.31 g/mol
InChI Key: WCTQEINRUHFWGL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1,3-benzodioxol-5-yl)[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a benzodioxole moiety, a triazolopyridine core, and a sulfonamide group, making it a versatile molecule for chemical synthesis and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-benzodioxol-5-yl)[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide typically involves multiple steps, including the formation of the triazolopyridine core and the introduction of the benzodioxole and sulfonamide groups. Common reagents and conditions used in these reactions include:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(1,3-benzodioxol-5-yl)[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Nucleophiles such as amines, thiols, and halides under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Mechanism of Action

The mechanism of action of N-(1,3-benzodioxol-5-yl)[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. This can lead to various biological effects, such as cell cycle arrest, apoptosis, or inhibition of microbial growth .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(1,3-benzodioxol-5-yl)[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide is unique due to its combination of a benzodioxole moiety, a triazolopyridine core, and a sulfonamide group. This unique structure imparts specific chemical and biological properties that make it valuable for various applications in research and industry .

Properties

Molecular Formula

C13H10N4O4S

Molecular Weight

318.31 g/mol

IUPAC Name

N-(1,3-benzodioxol-5-yl)-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide

InChI

InChI=1S/C13H10N4O4S/c18-22(19,10-2-4-13-15-14-7-17(13)6-10)16-9-1-3-11-12(5-9)21-8-20-11/h1-7,16H,8H2

InChI Key

WCTQEINRUHFWGL-UHFFFAOYSA-N

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)NS(=O)(=O)C3=CN4C=NN=C4C=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.